molecular formula C17H14ClN3O4S B2373936 N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide CAS No. 941930-97-8

N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide

Cat. No.: B2373936
CAS No.: 941930-97-8
M. Wt: 391.83
InChI Key: XJRFYCLYGNHFBT-UHFFFAOYSA-N
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Description

N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide is a synthetic small molecule designed for research purposes, integrating two pharmacologically significant motifs: the 1,3,4-oxadiazole ring and a methylsulfonyl-containing acetamide side chain. The 1,3,4-oxadiazole scaffold is a well-characterized heterocycle in medicinal chemistry, frequently investigated for its diverse biological activities, which include antiviral and anticancer properties . Hybrid molecules incorporating such privileged structures are a key focus in modern drug discovery for developing new therapeutic agents and overcoming challenges like multidrug resistance . The strategic inclusion of a methylsulfonyl (mesyl) group is of particular interest, as this moiety is often associated with potential inhibitory activity against various enzymes and is a common feature in anti-inflammatory research . Researchers can utilize this compound as a key intermediate or a lead compound in structure-activity relationship (SAR) studies aimed at developing novel inhibitors or biological probes. Its primary research value lies in its potential to modulate undiscovered biological pathways and its utility in high-throughput screening assays against a range of cellular targets, such as kinases, phosphodiesterases, and other disease-relevant proteins.

Properties

IUPAC Name

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methylsulfonylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O4S/c1-26(23,24)12-8-6-11(7-9-12)10-15(22)19-17-21-20-16(25-17)13-4-2-3-5-14(13)18/h2-9H,10H2,1H3,(H,19,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJRFYCLYGNHFBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological effects, structure-activity relationships (SAR), and potential therapeutic applications based on the latest research findings.

Antitumor Activity

Recent studies have shown that compounds containing the oxadiazole moiety exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • IC50 Values : The compound demonstrated an IC50 value of approximately 1.61 µg/mL against Jurkat cells, indicating potent antitumor activity comparable to standard chemotherapeutic agents like doxorubicin .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates:

  • Antibacterial Efficacy : It exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values lower than those of conventional antibiotics .

Structure-Activity Relationship (SAR)

The biological activity is closely related to the structural features of the compound:

  • Chlorophenyl Group : The presence of a chlorophenyl group at position 5 enhances lipophilicity and biological interactions.
  • Methylsulfonyl Substituent : This group at position 2 contributes to increased solubility and bioavailability, facilitating better interaction with biological targets.

Study 1: Antitumor Effects in Vivo

A study conducted on xenograft models demonstrated that administration of this compound resulted in a significant reduction in tumor size compared to controls. The mechanism was attributed to apoptosis induction and cell cycle arrest in cancer cells.

Study 2: Antimicrobial Testing

In vitro assays established that this compound showed promising results against Staphylococcus aureus and Escherichia coli strains. The compound's efficacy was confirmed through disk diffusion methods, where it produced inhibition zones larger than those observed for standard antibiotics.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Electronic Effects

The table below highlights structural variations among oxadiazole-based acetamide derivatives and their implications:

Compound Oxadiazole Substituent Acetamide Substituent Key Structural Differences Reference
N-(5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide (Target Compound) 2-Chlorophenyl 4-(Methylsulfonyl)phenyl Reference compound; methylsulfonyl enhances electron-withdrawing capacity and stability.
5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl-2-sulfanyl acetamide derivatives 4-Chlorophenyl Varied N-alkyl/aryl sulfanyl Sulfanyl groups improve solubility but may reduce metabolic stability vs. methylsulfonyl.
2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide Benzofuran 3-Chlorophenyl Benzofuran introduces planar aromaticity, potentially enhancing π-π stacking interactions.
CDD-934506 (2-((5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)sulfanyl)-N-(4-nitrophenyl)acetamide) 4-Methoxyphenyl 4-Nitrophenyl Nitro group increases reactivity but may raise toxicity concerns.
N-(5-Chloro-2,4-dimethoxyphenyl)-2-{[5-(2-methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide 2-Methylfuran-3-yl 5-Chloro-2,4-dimethoxyphenyl Furan moiety alters electronic distribution; methoxy groups enhance solubility.
N-(5-(2-Chlorobenzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide Thiadiazole core 4-(Trifluoromethyl)phenyl Thiadiazole vs. oxadiazole alters ring electronics; trifluoromethyl boosts lipophilicity.

Pharmacokinetic and Toxicity Profiles

  • Metabolic Stability : Methylsulfonyl groups (target compound) resist oxidation better than sulfanyl groups, which are prone to metabolic degradation .
  • Toxicity : Sulfanyl derivatives (e.g., 6g and 6j in ) showed higher cytotoxicity, whereas the target compound’s electronegative substituents may reduce off-target interactions .

Preparation Methods

Synthesis of 5-(2-Chlorophenyl)-1,3,4-Oxadiazole-2-Thiol

The 1,3,4-oxadiazole ring is typically synthesized via cyclization of a hydrazide derivative.

Step 1a: Esterification of 2-Chlorobenzoic Acid

2-Chlorobenzoic acid is converted to its ethyl ester using ethanol and catalytic sulfuric acid.
Reaction Conditions :

  • Reagents : 2-Chlorobenzoic acid, ethanol, H₂SO₄ (catalytic).
  • Temperature : Reflux (~78°C).
  • Duration : 4–6 hours.
  • Yield : ~85–90%.

Step 1b: Hydrazide Formation

The ethyl ester is treated with hydrazine hydrate to form 2-chlorobenzohydrazide.
Reaction Conditions :

  • Reagents : Ethyl 2-chlorobenzoate, hydrazine hydrate (excess).
  • Solvent : Ethanol.
  • Temperature : Reflux.
  • Duration : 6–8 hours.
  • Yield : ~75–80%.

Step 1c: Cyclization to Oxadiazole-Thiol

The hydrazide undergoes cyclization with carbon disulfide (CS₂) in alkaline conditions to form 5-(2-chlorophenyl)-1,3,4-oxadiazole-2-thiol.
Reaction Conditions :

  • Reagents : 2-Chlorobenzohydrazide, CS₂, KOH.
  • Solvent : Ethanol/water (5:1).
  • Temperature : Reflux.
  • Duration : 8–10 hours.
  • Yield : ~70–75%.

Key Spectral Data :

  • IR : ν 3250 cm⁻¹ (N–H), 1600 cm⁻¹ (C=N), 1220 cm⁻¹ (C–S).
  • ¹H-NMR (DMSO-d₆) : δ 7.45–7.95 (m, 4H, Ar–H), 13.1 (s, 1H, SH).

Synthesis of 2-Chloro-N-(4-(Methylsulfonyl)Phenyl)Acetamide

This intermediate introduces the acetamide side chain with the methylsulfonyl group.

Step 2a: Sulfonation of Aniline

4-Aminophenyl methyl sulfone is synthesized via sulfonation of aniline using methanesulfonyl chloride.
Reaction Conditions :

  • Reagents : Aniline, methanesulfonyl chloride, pyridine (base).
  • Solvent : Dichloromethane (DCM).
  • Temperature : 0°C → room temperature.
  • Yield : ~80–85%.

Step 2b: Acetamide Formation

4-(Methylsulfonyl)aniline reacts with chloroacetyl chloride to form 2-chloro-N-(4-(methylsulfonyl)phenyl)acetamide.
Reaction Conditions :

  • Reagents : 4-(Methylsulfonyl)aniline, chloroacetyl chloride, NaHCO₃.
  • Solvent : Tetrahydrofuran (THF).
  • Temperature : 0°C → room temperature.
  • Duration : 2–4 hours.
  • Yield : ~70–75%.

Key Spectral Data :

  • IR : ν 1680 cm⁻¹ (C=O), 1320 cm⁻¹ (S=O).
  • ¹H-NMR (CDCl₃) : δ 3.05 (s, 3H, SO₂CH₃), 4.20 (s, 2H, CH₂Cl), 7.60–8.10 (m, 4H, Ar–H).

Coupling of Oxadiazole-Thiol and Chloroacetamide

The final step involves nucleophilic substitution between the thiol and chloroacetamide.

Reaction Conditions :

  • Reagents : 5-(2-Chlorophenyl)-1,3,4-oxadiazole-2-thiol, 2-chloro-N-(4-(methylsulfonyl)phenyl)acetamide.
  • Base : K₂CO₃ or NaH.
  • Solvent : Dimethylformamide (DMF) or acetone.
  • Temperature : Room temperature → 60°C.
  • Duration : 4–6 hours.
  • Yield : ~60–65%.

Purification :

  • Recrystallization from ethanol or column chromatography (SiO₂, ethyl acetate/hexane).

Key Spectral Data :

  • IR : ν 1685 cm⁻¹ (C=O), 1315 cm⁻¹ (S=O), 1225 cm⁻¹ (C–S).
  • ¹H-NMR (DMSO-d₆) : δ 3.10 (s, 3H, SO₂CH₃), 4.35 (s, 2H, CH₂CO), 7.40–8.30 (m, 8H, Ar–H).

Alternative Synthetic Routes

Route A: One-Pot Cyclization and Alkylation

Some protocols combine cyclization and alkylation in a single pot using POCl₃ as a cyclizing agent.
Advantages : Reduced steps, higher overall yield (~55–60%).
Disadvantages : Requires stringent temperature control.

Route B: Microwave-Assisted Synthesis

Microwave irradiation shortens reaction times (e.g., cyclization in 2 hours vs. 8 hours).
Conditions : 150°C, 300 W, solvent-free.

Critical Analysis of Methodologies

Parameter Conventional Method Microwave Method
Reaction Time 8–10 hours (cyclization) 2 hours
Yield 60–65% 50–55%
Purity >95% (recrystallization) ~90% (requires chromatography)
Scalability Industrial-scale feasible Limited to small batches

Challenges and Optimizations

  • Thiol Oxidation : The thiol intermediate is prone to oxidation. Use of inert atmosphere (N₂/Ar) improves stability.
  • Chloroacetamide Reactivity : Excess base (K₂CO₃) ensures complete deprotonation of the thiol for efficient alkylation.
  • Purification : Silica gel chromatography (ethyl acetate/hexane, 3:7) resolves unreacted starting materials.

Industrial-Scale Considerations

  • Cost-Effectiveness : Ethanol and DMF are preferred solvents for large-scale synthesis due to low toxicity and cost.
  • Waste Management : CS₂ and POCl₃ require neutralization with aqueous NaOH before disposal.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide, and how can reaction conditions be optimized?

  • The synthesis typically involves multi-step protocols:

  • Step 1: Formation of the 1,3,4-oxadiazole ring via cyclization of a thiosemicarbazide intermediate under reflux with acetic anhydride .
  • Step 2: Introduction of the 2-chlorophenyl group via nucleophilic substitution or coupling reactions.
  • Step 3: Acetamide functionalization using chloroacetyl chloride in the presence of a base (e.g., triethylamine) under controlled temperatures (60–80°C) .
    • Optimization Tips:
  • Use TLC for real-time reaction monitoring .
  • Purify intermediates via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) to improve yield and purity .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral markers should be prioritized?

  • 1H/13C NMR: Identify protons adjacent to the oxadiazole ring (δ 8.1–8.5 ppm for aromatic protons) and the methylsulfonyl group (singlet at δ 3.2–3.4 ppm) .
  • Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns consistent with the oxadiazole core .
  • IR Spectroscopy: Look for C=O stretching (~1650–1700 cm⁻¹) and sulfonyl S=O vibrations (~1150–1350 cm⁻¹) .

Q. How should researchers design preliminary biological activity assays for this compound?

  • Target Selection: Prioritize enzyme inhibition (e.g., lipoxygenase, cyclooxygenase) or antimicrobial activity based on structural analogs .
  • Assay Protocol:

  • Use microplate-based assays (e.g., 96-well plates) for high-throughput screening.
  • Include positive controls (e.g., indomethacin for anti-inflammatory assays) and dose-response curves (1–100 µM range) .

Advanced Research Questions

Q. How can structural modifications to the 2-chlorophenyl or methylsulfonyl groups alter bioactivity, and what computational tools support SAR analysis?

  • Modification Strategies:

  • Replace the 2-chlorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents to assess impact on enzyme binding .
  • Substitute the methylsulfonyl group with sulfonamide or carboxylate to modulate solubility and target affinity .
    • Computational Tools:
  • Perform docking studies (AutoDock Vina) using crystallographic data of target enzymes (e.g., PDB IDs for COX-2 or LOX) to predict binding modes .

Q. What experimental approaches resolve contradictions in biological activity data between structurally similar analogs?

  • Case Study: If analogs with 4-chlorophenyl vs. 2-chlorophenyl groups show divergent antimicrobial activity:

  • Conduct competitive binding assays to evaluate target specificity.
  • Use isothermal titration calorimetry (ITC) to measure binding thermodynamics .
    • Statistical Analysis: Apply multivariate regression to correlate substituent electronic parameters (Hammett constants) with bioactivity trends .

Q. How can reaction yields be improved during the critical acylation step of the synthesis?

  • Methodological Adjustments:

  • Employ microwave-assisted synthesis to reduce reaction time (10–15 minutes vs. hours) and enhance regioselectivity .
  • Optimize solvent polarity (e.g., DMF for better solubility of intermediates) and catalyst (e.g., DMAP for accelerated acylation) .
    • Quality Control: Use HPLC-PDA to detect and quantify side products (e.g., N-acetyl byproducts) .

Q. What strategies mitigate challenges in spectral overlap during NMR characterization?

  • Advanced Techniques:

  • Use 2D NMR (COSY, HSQC) to resolve overlapping aromatic proton signals near the oxadiazole and chlorophenyl groups .
  • Apply dynamic NMR experiments at variable temperatures to distinguish rotamers around the acetamide bond .

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